
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
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Overview
Description
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which arise from the combination of bromine and fluorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the fluorination of cyclohexene derivatives followed by bromination. One common method is the electrophilic addition of bromine to a fluorinated cyclohexene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the fluorinated cyclohexene is reacted with bromine in a controlled environment. This method ensures high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Addition: The double bond in the cyclohexene ring can participate in electrophilic addition reactions with halogens, acids, and other electrophiles.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Halogens (e.g., chlorine, bromine) in solvents like carbon tetrachloride or chloroform.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene derivatives.
Electrophilic Addition: Formation of dihalogenated cyclohexane derivatives.
Reduction: Formation of 4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexane.
Scientific Research Applications
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in halogen bonding, while the fluorine atoms can engage in hydrogen bonding and dipole interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane
Uniqueness
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its specific arrangement of bromine and fluorine atoms on a cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
57113-75-4 |
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Molecular Formula |
C6BrF9 |
Molecular Weight |
322.95 g/mol |
IUPAC Name |
4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C6BrF9/c7-5(14)3(10,11)1(8)2(9)4(12,13)6(5,15)16 |
InChI Key |
ANWUPPQDOOYHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)F |
Origin of Product |
United States |
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